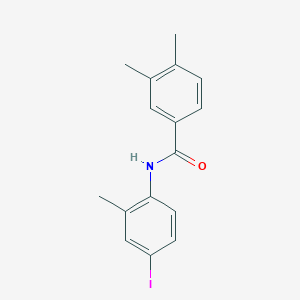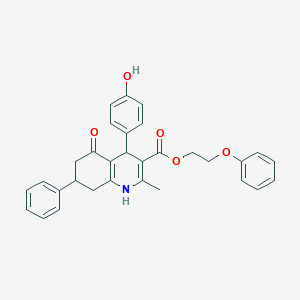![molecular formula C22H25N3OS B5211628 2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)
2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole is a chemical compound that has garnered significant interest among researchers due to its potential applications in the field of medicinal chemistry. This compound, also known as BBOT, has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole is not fully understood, but it is believed to be mediated through its interaction with various cellular targets. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit low toxicity in animal models, making it a safe compound to work with. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. This compound has been found to bind to amyloid-beta plaques, which are characteristic of Alzheimer's disease. Further research is needed to investigate the potential of this compound as a diagnostic tool for this disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Future research could focus on optimizing the synthesis of this compound and investigating its effects on various cellular targets.
Synthesis Methods
The synthesis of 2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 4-benzylpiperazine and 4-chlorobutanoyl chloride. The reaction yields this compound as a yellow solid, which can be purified using recrystallization techniques.
Scientific Research Applications
2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-22(12-6-11-21-23-19-9-4-5-10-20(19)27-21)25-15-13-24(14-16-25)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVAPVXWMOXARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)


![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)

![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)
![8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)

